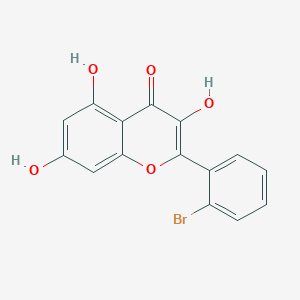
Azidoethyl-SS-propionic NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azidoethyl-SS-propionic NHS ester is a cleavable PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates.
Scientific Research Applications
Chemical Cross-Linking
Azidoethyl-SS-propionic NHS ester, as part of the NHS ester group, is widely used for chemical cross-linking. It targets lysine residues in proteins and can react with serines, tyrosines, and threonines. This property is crucial for applications in protein structure and function studies (Kalkhof & Sinz, 2008).
Covalent Protein Immobilization
NHS esters, including Azidoethyl-SS-propionic NHS ester, are key in covalently coupling amine-containing biomolecules to surfaces. They are particularly significant in the development of biosensors, where precise and stable attachment of proteins is critical (Lim et al., 2014).
Bioconjugation Techniques
NHS esters are pivotal in various bioconjugation techniques, such as labeling proteins with fluorescent dyes or enzymes and activating surfaces for biomedical applications. This role is essential for creating functionalized materials and polymers (Klykov & Weller, 2015).
Peptide Synthesis
In peptide synthesis, NHS esters, including Azidoethyl-SS-propionic NHS ester, are used for activating carboxylic acids. They enable the coupling of these acids to various molecules, forming essential building blocks for synthetic peptides (Barré et al., 2016).
Protein Labeling
NHS esters are used for site-specific labeling of proteins, which is important for understanding protein interactions and functions. This application is crucial in the study of protein mechanisms and in the development of new biotechnological tools (Dempsey et al., 2018).
Fluorescence Labeling
The use of NHS esters in fluorescence labeling is a vital tool in molecular biology. They allow for the conjugation of fluorescent probes to proteins, enhancing the study of protein dynamics and interactions (Nanda & Lorsch, 2014).
Surface Chemistry
NHS esters, including Azidoethyl-SS-propionic NHS ester, are used in modifying surface chemistry. They are involved in creating reactive thin films for biomedical and biotechnological applications, providing insights into surface interactions at a molecular level (Cheng et al., 2007).
properties
Molecular Formula |
C9H12N4O4S2 |
|---|---|
Molecular Weight |
304.34 |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(2-azidoethyldisulfanyl)propanoate |
InChI |
InChI=1S/C9H12N4O4S2/c10-12-11-4-6-19-18-5-3-9(16)17-13-7(14)1-2-8(13)15/h1-6H2 |
InChI Key |
KEOGJOSSYXNLNK-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)OC(=O)CCSSCCN=[N+]=[N-] |
Appearance |
Solid powder |
Purity |
>95% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Azidoethyl-SS-propionic NHS ester |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






